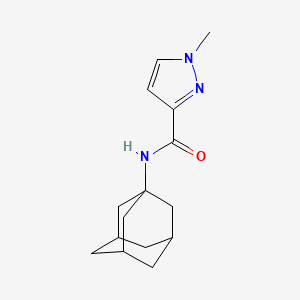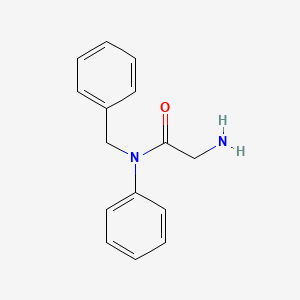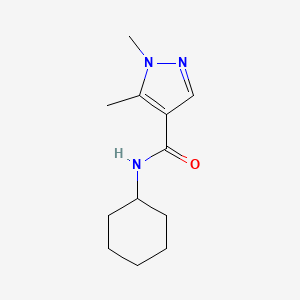
1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide, also known as DPCPX, is a selective antagonist for the adenosine A1 receptor. It is a highly potent and specific antagonist that has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes.
Mecanismo De Acción
1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide acts as a competitive antagonist for the adenosine A1 receptor, blocking the binding of adenosine and preventing its downstream signaling pathways. This leads to a decrease in the inhibitory effects of adenosine on neurotransmitter release, resulting in increased neuronal activity.
Biochemical and Physiological Effects:
1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of blood pressure, and the modulation of insulin secretion. It has also been shown to have anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide in lab experiments is its high potency and specificity for the adenosine A1 receptor, which allows for precise manipulation of adenosine signaling pathways. However, one limitation is that it may not accurately reflect the effects of adenosine A1 receptor inhibition in vivo, as other factors may also be involved.
Direcciones Futuras
There are a number of future directions for research involving 1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide, including the investigation of its potential therapeutic applications in cardiovascular disease, neurodegenerative disorders, and cancer. Additionally, further research is needed to elucidate the precise mechanisms underlying its biochemical and physiological effects, as well as its potential interactions with other signaling pathways.
Métodos De Síntesis
1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of 1,3-dimethyluric acid with 2-amino-2-methylpropanol in the presence of a coupling agent, followed by the reaction with 4-chloropyrazolecarboxylic acid. The enzymatic synthesis involves the use of adenosine deaminase and xanthine oxidase to convert adenosine to 1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes, including cardiovascular disease, neurodegenerative disorders, and cancer. It has been shown to have a protective effect on the heart during ischemia-reperfusion injury and to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)5-11-10(14)9-6-12-13(4)8(9)3/h6-7H,5H2,1-4H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQSXCKFVOAWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)


![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B7459369.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7459387.png)
![4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B7459394.png)




